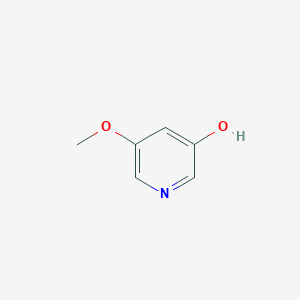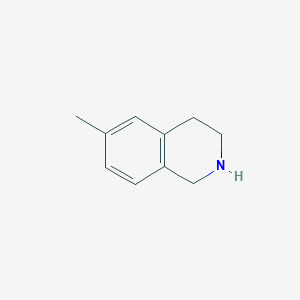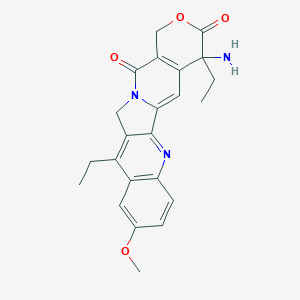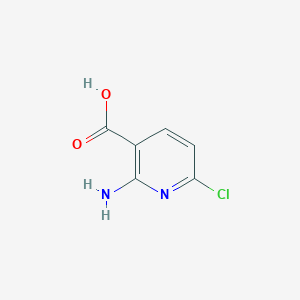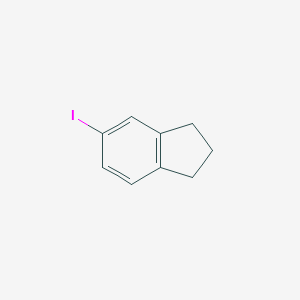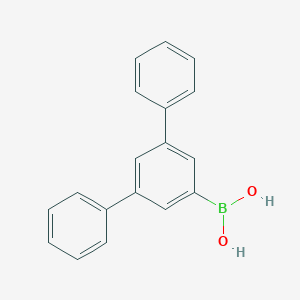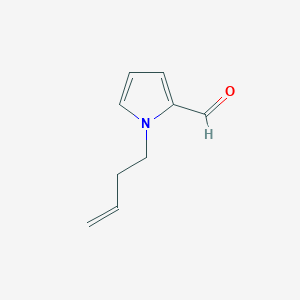
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by a pyrrole ring substituted with a butenyl group at the nitrogen atom and an aldehyde group at the second carbon atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-butenylamine with 2-formylpyrrole under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo substitution reactions, where the double bond can react with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular functions.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be used in the production of specialty chemicals, polymers, and other materials with desirable properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group may also participate in interactions with other molecules, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) can be compared with other similar compounds, such as:
1-(3-Butenyl)-1H-pyrrole:
1-(3-Butenyl)-2-pyrrolidinone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and reactivity.
1-(3-Butenyl)-1H-pyrrole-2-methanol:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)-(9CI) lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Eigenschaften
CAS-Nummer |
135192-15-3 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChI-Schlüssel |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
Kanonische SMILES |
C=CCCN1C=CC=C1C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


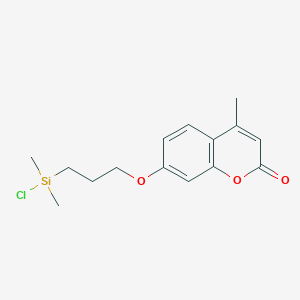
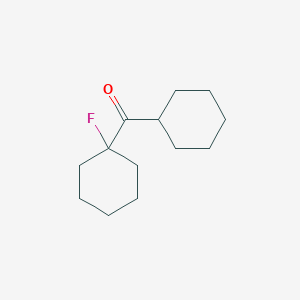
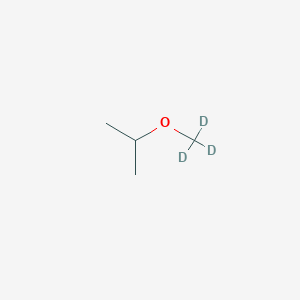
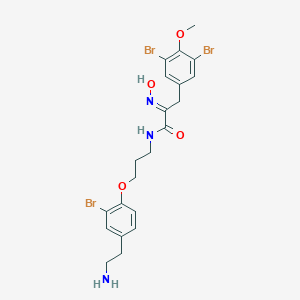
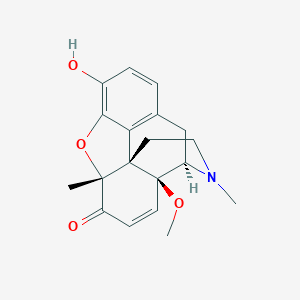
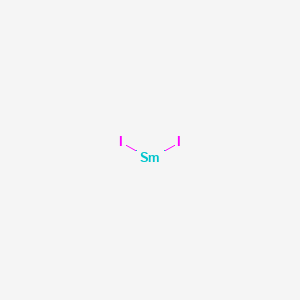
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
